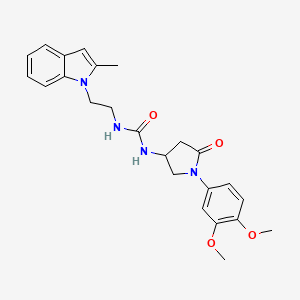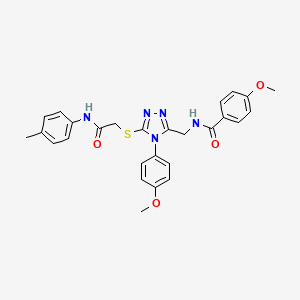
4-acetyl-N-(thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-acetyl-N-(thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar thiazole derivatives involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of “4-acetyl-N-(thiazol-2-yl)benzamide” and similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-acetyl-N-(thiazol-2-yl)benzamide” and similar compounds are characterized by NMR spectroscopy . The NMR spectra provide information about the chemical shifts of the atoms in the molecule, which can be used to infer the types of chemical reactions that have occurred .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-acetyl-N-(thiazol-2-yl)benzamide” and similar compounds are determined by various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule, the connectivity of the atoms, and the molecular weight .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole scaffold have been found to have analgesic, or pain-relieving, properties . This could potentially make them useful in the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests they could potentially be used in the development of new antimicrobial and antifungal medications.
Antiviral Activity
Thiazole derivatives have shown antiviral properties . This suggests they could potentially be used in the development of new antiviral medications.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic properties . This suggests they could potentially be used in the development of new cancer treatments.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests they could potentially be used in the treatment of neurological disorders.
Herbicidal Activity
Some thiazole derivatives have been found to have herbicidal activities . This suggests they could potentially be used in the development of new herbicides.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include 4-acetyl-n-(1,3-thiazol-2-yl)benzamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The interaction of 4-acetyl-N-(1,3-thiazol-2-yl)benzamide with its targets could result in changes at the molecular and cellular levels, contributing to its biological activities.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the observed biological activities of 4-acetyl-N-(1,3-thiazol-2-yl)benzamide.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that 4-acetyl-N-(1,3-thiazol-2-yl)benzamide may have a range of effects at the molecular and cellular levels.
Direcciones Futuras
Thiazole derivatives, including “4-acetyl-N-(thiazol-2-yl)benzamide”, have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanisms of action .
Propiedades
IUPAC Name |
4-acetyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-8(15)9-2-4-10(5-3-9)11(16)14-12-13-6-7-17-12/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKJLOMYTRZWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708492.png)
![N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2708495.png)
![1-(2-Chloropyridin-3-yl)sulfonyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2708497.png)
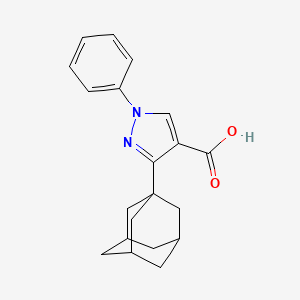
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2708504.png)


![5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2708507.png)
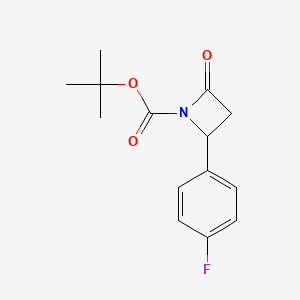
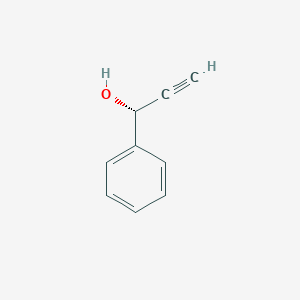

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2708512.png)
